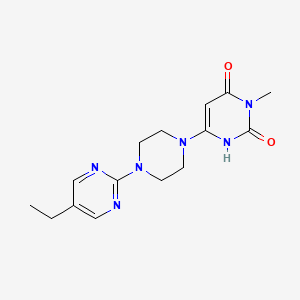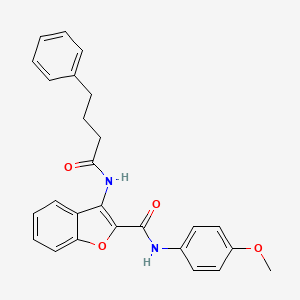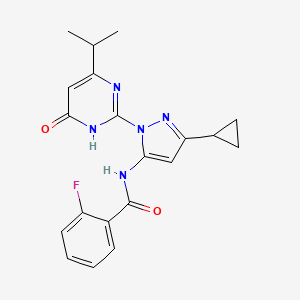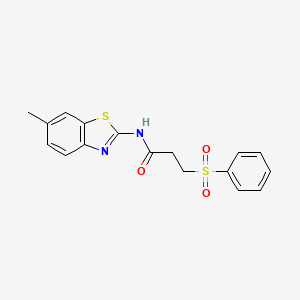
6-(4-(5-ethylpyrimidin-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-(5-ethylpyrimidin-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and ring structures. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these heterocyclic rings suggests that the compound could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyrimidine ring attached to a piperazine ring via a carbon chain. The pyrimidine ring would also have a methyl group and a carbonyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the carbonyl groups could potentially undergo reactions with nucleophiles, and the piperazine ring could potentially undergo reactions with electrophiles .Scientific Research Applications
Synthesis and Biological Activity
This compound belongs to a class of chemicals that have been synthesized and evaluated for various biological activities, including antagonist activity against specific receptors and potential anticonvulsant properties. For instance, studies have synthesized and tested derivatives of 1,3,5-triazine-2,4(3H)-dione and pyrrolidine-2,5-dione for their 5-HT2 antagonist activity and anticonvulsant properties, respectively. These studies highlight the compound's relevance in exploring novel therapeutic agents with potential applications in treating conditions related to receptor-mediated processes and seizures (Watanabe et al., 1992), (Rybka et al., 2017).
Anticancer and Anti-Inflammatory Applications
The compound and its derivatives have been studied for their anticancer and anti-inflammatory activities. Research has shown that certain modifications of the core structure can lead to compounds with significant biological activities, suggesting its potential in developing new therapeutic agents for treating inflammation and cancer (Abu‐Hashem et al., 2011), (Abu‐Hashem et al., 2020).
Photophysical Properties
Additionally, the compound's derivatives have been explored for their luminescent properties and potential in photo-induced electron transfer processes, indicating its utility in material sciences and as a tool for biochemical research (Gan et al., 2003).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to exhibit a wide range of biological activity . They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . These enzymes play crucial roles in cell signaling and regulation of the cell cycle, respectively.
Biochemical Pathways
Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) pathway . This pathway is involved in cell survival, growth, and proliferation.
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties . They have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Future Directions
Given the potential biological activity of compounds with similar structures, this compound could be of interest for further study. Future research could focus on synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the structure of the compound to optimize its activity and selectivity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-(5-ethylpyrimidin-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione are still being explored. Preliminary research suggests that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-3-11-9-16-14(17-10-11)21-6-4-20(5-7-21)12-8-13(22)19(2)15(23)18-12/h8-10H,3-7H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAPUEDTKDRVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)

![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)

![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2372920.png)
